N-benzyl-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYQATYJXPGBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by oxidation to form the pyrrole ring.
Industrial Production Methods: Industrial production of N-benzyl-1H-pyrrole-2-carboxamide typically involves large-scale Paal-Knorr synthesis due to its operational simplicity and high yield. The reaction is carried out in water, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products:
Oxidation: Various oxidized pyrrole derivatives.
Substitution: N-substituted pyrroles with different functional groups.
Scientific Research Applications
Chemistry: N-benzyl-1H-pyrrole-2-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Industry: this compound is used in the production of polymers and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it has been shown to inhibit mitogen-activated protein kinase 1 (MAPK1) and MAPK10, which are involved in various cellular signaling pathways . The compound binds to these targets, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-N-Methyl-1H-Pyrrole-2-Carboxamide
Structural Features :
Crystallographic Behavior :
Table 1: Key Structural Differences
N-Nitro-1H-Pyrrole-2-Carboxamide
Structural Features :
Supramolecular Assembly :
Pyridopyrrolopyrimidine Carboxamides
Structural Complexity :
Table 2: Physicochemical Comparison
N-Benzyl-1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxamide
Heterocycle Substitution :
- Pyrazole ring replaces pyrrole, introducing an additional nitrogen atom.
N,N-Dimethyl-4-(2-Phenylacetyl)-1H-Pyrrole-2-Carboxamide
Substituent Effects :
Table 3: Electronic and Steric Effects
| Compound | Key Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| This compound | Benzyl | Mild electron-donating | Moderate bulk |
| N,N-Dimethyl-4-(2-Phenylacetyl)-Deriv. | Phenylacetyl + N,N-Me₂ | Electron-withdrawing (acyl) | High bulk |
Q & A
Basic: What are the standard synthetic routes for N-benzyl-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrole-2-carboxylic acid derivatives (e.g., acid chlorides) with benzylamine under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and activates the carbonyl group for amide bond formation . Reaction optimization includes:
- Temperature control : Maintaining 0–25°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures high purity .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and unit cell parameters. For example, a related polymorph (1-benzyl-N-methyl analog) crystallized in a monoclinic system with mean C–C bond length = 0.004 Å and R-factor = 0.063 .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., benzyl group at pyrrole-N, carboxamide at C2) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .
Advanced: How can researchers analyze and resolve discrepancies in biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity data may arise from:
- Sample purity : Validate via HPLC or TLC; impurities (e.g., unreacted starting materials) can skew results .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability. SC-XRD and differential scanning calorimetry (DSC) identify polymorphs .
- Assay variability : Replicate experiments under standardized conditions (pH, temperature) and use positive/negative controls .
Advanced: What strategies are used to design derivatives of this compound for enhanced enzyme inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies guide derivatization:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at pyrrole-C4/C5 to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and target affinity .
- Computational docking : Tools like AutoDock predict binding modes with enzymes (e.g., kinases), prioritizing derivatives with favorable ΔG values .
Advanced: How can computational modeling aid in understanding the stability of this compound under varying pH conditions?
Methodological Answer:
- Hydrolysis studies : Density functional theory (DFT) calculates activation energies for carboxamide hydrolysis under acidic/basic conditions.
- pKa prediction : Software like MarvinSketch estimates protonation states of the pyrrole-N and carboxamide groups, informing stability in physiological environments .
- Molecular dynamics (MD) : Simulates solvent interactions to identify degradation pathways (e.g., ring-opening at high pH) .
Advanced: What experimental techniques resolve challenges in characterizing polymorphic forms of this compound?
Methodological Answer:
- SC-XRD : Resolves unit cell parameters and hydrogen-bonding networks. For example, a second monoclinic polymorph of a related compound showed distinct packing motifs compared to the first .
- Powder XRD : Differentiates polymorphs via unique diffraction patterns.
- Thermogravimetric analysis (TGA) : Measures thermal stability differences between forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
